molecular formula C19H18N2O3S B2676043 (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one

(E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one

Cat. No.: B2676043
M. Wt: 354.4 g/mol
InChI Key: FMPMZUAARSQGKI-SFQUDFHCSA-N
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Description

(E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one is a synthetically designed small molecule that incorporates both thiazole and morpholine pharmacophores, making it a compound of significant interest in medicinal chemistry and oncology research. Thiazole-based hybrids are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . This particular compound is primarily investigated for its potential anticancer and antiproliferative properties . Structurally related thiazol-4(5H)-one derivatives have demonstrated potent cytotoxic effects and the ability to induce apoptosis (programmed cell death) in human leukemia cell lines, suggesting a promising mechanism for halting cancer cell proliferation . The presence of the morpholino group is a common feature in drugs and bioactive molecules, often included to enhance solubility and influence pharmacokinetic profiles. The integrated furan and p-tolyl groups further contribute to its bioactivity, as similar molecular architectures are known to exhibit potent BRAF V600E inhibitory activity, which is a key target in certain cancers like melanoma . Researchers value this compound for exploring new pathways in targeted cancer therapy and for its utility as a key intermediate in the synthesis of more complex heterocyclic hybrid molecules aimed at overcoming multi-drug resistance and minimizing toxicity . This product is intended for research purposes such as in vitro bioactivity screening, mechanism of action studies, and as a building block in synthetic chemistry . It is supplied as a high-purity compound characterized by standard spectroscopic methods. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-2-4-14(5-3-13)16-7-6-15(24-16)12-17-18(22)20-19(25-17)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPMZUAARSQGKI-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique molecular structure that combines a morpholino group with a thiazole moiety, linked to a furan ring. The biological implications of such compounds are significant, particularly in the realms of antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one can be depicted as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities, including:

  • Antimicrobial Activity
    • Thiazole compounds have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
    • In vitro studies on similar thiazole derivatives have reported effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potency .
  • Anticancer Activity
    • Compounds with thiazole and furan moieties have been evaluated for their anticancer effects. For instance, related compounds have shown cytotoxicity against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .
    • The mechanism of action often involves the induction of apoptosis and the disruption of cell cycle progression in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one can be attributed to its structural features:

  • Morpholino Group : Enhances solubility and bioavailability.
  • Thiazole Ring : Known for its role as a pharmacophore in various bioactive compounds.
  • Furan and p-Tolyl Substituents : These groups contribute to the lipophilicity and overall stability of the compound, which are crucial for its interaction with biological targets .

Antimicrobial Evaluation

In a study evaluating various thiazole derivatives, including those structurally related to (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one, significant antibacterial activity was noted against multiple strains. The compounds were tested using the broth microdilution method, revealing that some derivatives had MIC values comparable to or better than established antibiotics .

Anticancer Studies

A series of thiazole derivatives were synthesized and tested for their anticancer properties. Notably, certain compounds showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating promising potential for further development . The apoptotic effects were confirmed through flow cytometry and DNA fragmentation assays .

Data Tables

Biological ActivityCompoundMIC/IC50 ValuesTarget Organisms/Cell Lines
Antibacterial(E)-2-morpholino...0.22 - 0.25 μg/mLStaphylococcus aureus, Staphylococcus epidermidis
AnticancerSimilar Thiazoles< 10 μMBreast, Colon, Lung Cancer Cell Lines

Scientific Research Applications

Structural Characteristics

The compound features:

  • Thiazole ring : Known for its diverse biological activities.
  • Furan moiety : Contributes to the compound's reactivity and biological interactions.
  • Morpholine group : Enhances solubility and bioavailability.

This unique combination allows (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one to exhibit significant biological properties, making it a subject of interest for researchers.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often demonstrate antimicrobial properties. For instance, studies have synthesized various thiazole derivatives to evaluate their effectiveness against different bacterial and fungal strains. The structural similarities between these derivatives and (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one suggest potential antimicrobial applications:

Compound NameStructure FeaturesBiological Activity
2-(5-(p-tolyl)furan-2-yl)-thiazolidin-4-oneThiazolidin ringAntimicrobial
4-(6-amino-thiazol-2-yloxy)-phenylketoneThiazole and phenyl groupsAntitumor
3-(4-methylphenyl)-thiazoleSimple thiazole structureAntimicrobial

Studies have shown that thiazole derivatives can interact effectively with bacterial targets, leading to significant antibacterial effects .

Anticancer Properties

The thiazole ring is also recognized for its anticancer potential. Various derivatives of thiazoles have been evaluated for their cytotoxicity against cancer cell lines. The structural arrangement of (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one may enhance its efficacy in targeting cancer cells compared to simpler analogs .

Synthetic Routes

The synthesis of (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the furan-thiazole linkage : This can be achieved through the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-pyrazole derivatives with halogenated compounds.
  • Finalization : The morpholine group is introduced to complete the structure.

This synthetic approach not only highlights the versatility of the compound but also opens avenues for further modifications to enhance biological activity .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study demonstrated that derivatives similar to (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values significantly lower than standard antibiotics .
  • Anticancer Screening : Research into thiazole derivatives has revealed promising results in inhibiting cancer cell proliferation, indicating that compounds with similar structures could be effective in cancer therapy .
  • Molecular Docking Studies : Computational studies have suggested that (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one can bind effectively to various biological targets, enhancing its potential as a lead compound in drug development .

Chemical Reactions Analysis

Core Thiazole Ring Formation

The compound’s synthesis typically involves condensation reactions between furan-containing precursors and thiazolidin-4-one derivatives . For example:

  • Step 1 : 5-(p-Tolyl)furan-2-carbaldehyde reacts with thiazolidin-4-one in ethanol under basic catalysis (piperidine) to form the methylene-linked intermediate .

  • Step 2 : A subsequent cyclization with morpholine introduces the morpholino group at position 2 of the thiazole ring .

Key Reaction Conditions :

ReactantsCatalystSolventTemperatureYield
Thiazolidin-4-one + 5-(p-Tolyl)furan-2-carbaldehydePiperidineEthanolReflux65–75%

Electrophilic Substitution at the Furan Ring

The p-tolyl-substituted furan moiety undergoes electrophilic substitution reactions, particularly at the electron-rich α-positions. For example:

  • Nitration : Reaction with nitric acid produces nitro derivatives at the furan’s 4-position, confirmed by 1H^1H
    NMR shifts at δ 8.2–8.5 ppm .

  • Halogenation : Bromination in acetic acid yields 4-bromo-furan analogs, which are intermediates for cross-coupling reactions .

Thiazole Ring Modifications

The thiazole ring participates in nucleophilic substitutions due to its electron-deficient nature:

  • Morpholino Group Replacement : Reaction with alkyl halides (e.g., methyl iodide) in DMF replaces the morpholino group with alkyl chains, altering solubility and bioactivity .

  • Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the thiazole’s methylene bridge to a ketone, forming 5-oxo derivatives .

Solvent-Dependent Reactivity

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the thiazole ring by stabilizing transition states .

  • Ethanol or methanol promotes condensation and cyclization via proton transfer mechanisms .

Role of Catalysts

  • Piperidine : Accelerates Knoevenagel condensations by deprotonating active methylene groups .

  • Palladium catalysts : Enable Suzuki-Miyaura couplings at the furan’s brominated positions, introducing aryl or heteroaryl groups .

Comparative Reaction Outcomes

The table below summarizes reaction pathways and outcomes for structurally related thiazole derivatives:

CompoundReaction TypeConditionsProductBiological Activity
2-(4-Oxo-thiazolidin-2-ylidene)acetonitrile CondensationEthanol, piperidine, reflux5-Arylmethylene-thiazolidin-4-oneAntimicrobial (MIC: 8 µg/mL)
3-(4-Methylphenyl)-thiazole BrominationAcetic acid, Br₂4-Bromo-thiazoleAnticancer (IC₅₀: 12 µM)
2-Morpholino-5-(furan)methylene-thiazol-4-one Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl-fused thiazoleEnhanced solubility (LogP: 2.1)

Cyclization Pathways

The methylene bridge (-CH=) facilitates 6-π electrocyclization under thermal conditions, forming fused bicyclic structures . For example, heating in toluene induces ring closure between the furan and thiazole moieties, producing spirocyclic derivatives .

Oxidation-Reduction Dynamics

  • Reduction : NaBH₄ selectively reduces the methylene bridge to a CH₂ group, confirmed by 13C^13C
    NMR loss of the δ 150–155 ppm signal .

  • Oxidation : DDQ or H₂O₂ oxidizes the thiazole’s sulfur atom to a sulfoxide, altering electronic properties (λₘₐₓ shift from 280 nm to 310 nm) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and H₂S (TGA data) .

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the furan-thiazole conjugation, forming quinone-like byproducts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Bioactivity of Thiazol-4(5H)-one Derivatives
Compound Substituents Activity (IC₅₀/MIC) Key Findings Reference
2-Morpholino; 5-(p-tolyl-furan-methylene) (Target Compound) Data not reported Hypothesized enhanced solubility due to morpholino; planar (E)-configuration -
2-(4-Fluorophenyl)amino; 5-(furan-2-ylmethylene) Antifungal (MIC = 250 µg/mL) Moderate activity against Candida utilis; lower potency than fluconazole
2-(4-Chlorophenyl); 5-(4-chloro-2-nitrophenyl-furan-methylene) Anticancer (IC₅₀ = 125 µg/mL, MCF-7) High selectivity (low toxicity to NIH/3T3, IC₅₀ > 500 µg/mL)
2-(4-Hydroxyphenyl)amino; 5-(3,4-dichlorophenyl-furan-methylene) Antimicrobial data pending Enhanced electron-withdrawing effects from dichlorophenyl may improve binding
2-Phenylamino; 5-(2-chlorophenyl-furan-methylene) Structural data only Crystallographic analysis reveals planar conformation

Key Observations :

  • Morpholino vs. Aromatic Amino Groups: Morpholino-containing derivatives (e.g., the target compound) are hypothesized to exhibit improved solubility over analogs with aryl-amino groups (e.g., 2-(4-fluorophenyl)amino in ), which may enhance bioavailability .
  • Electron-Donating vs. Withdrawing Substituents : The p-tolyl group (electron-donating) in the target compound contrasts with chlorophenyl or nitro-substituted analogs (e.g., ), which show higher antifungal/anticancer activity due to increased electrophilicity and target binding.
  • Stereochemical Impact : The (E)-configuration in the target compound ensures conjugation and planarity, whereas (Z)-isomers (e.g., in ) may exhibit steric hindrance, reducing binding efficiency.

Structural and Conformational Analysis

  • Planarity and Crystallography : Isostructural compounds with triclinic symmetry (e.g., ) demonstrate that planar conformations are critical for intermolecular interactions. The target compound’s (E)-methylene bridge likely adopts a similar planar geometry, facilitating stacking with aromatic residues in biological targets.
  • Heterocyclic Hybrids : Pyrazoline-thiazole hybrids (e.g., ) show that fused ring systems enhance rigidity and activity. However, the target compound’s simpler structure may offer synthetic accessibility and tunability.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a Knoevenagel condensation between a thiazolidinone precursor and an aldehyde derivative (e.g., 5-(p-tolyl)furan-2-carbaldehyde). Key steps include:

  • Reaction Conditions : Reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst (85% yield achieved under these conditions) .
  • Purification : Recrystallization from ethanol or DMF/EtOH (1:1) mixtures enhances purity .
  • Optimization : Vary reaction time (6–10 hours), solvent polarity, and catalyst loading to improve yield and stereoselectivity.

Q. Table 1: Synthesis Parameters from Comparable Thiazolidinone Derivatives

PrecursorCatalystSolventTime (h)Yield (%)Reference
Thioxothiazolidin-4-oneNaOAcGlacial AcOH785
4-OxothiazolidineEthanol280

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify C=O (1670–1720 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches to confirm the thiazol-4-one core and imine bond .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve proton environments (e.g., morpholino protons at δ 3.5–4.0 ppm, furan aromatic signals) and confirm the E-configuration via coupling constants .
  • X-ray Crystallography : Resolve crystal packing and absolute configuration, as demonstrated for structurally similar triazolones .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity, stability, and biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare experimental IR/Raman spectra with computed vibrational modes for validation .
  • Molecular Docking : Screen against target proteins (e.g., kinases, microbial enzymes) to hypothesize binding modes. Use software like AutoDock Vina with force fields adjusted for heterocyclic systems .
  • MD Simulations : Assess solvation effects and conformational stability in biological membranes .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) and controlled compound purity (>95% by HPLC) .
  • Dose-Response Analysis : Perform IC50_{50}/MIC measurements across multiple cell lines or microbial strains to identify selectivity windows .
  • Mechanistic Studies : Use flow cytometry (apoptosis assays) or enzyme inhibition assays to decouple cytotoxic vs. target-specific effects .

Q. How should researchers design experiments to evaluate the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • Environmental Stability : Conduct hydrolysis/photolysis studies under simulated sunlight (UV-Vis) and varying pH (3–9) to track degradation products via LC-MS .
  • Ecotoxicology : Use tiered testing:
    • Acute Toxicity : Daphnia magna (48-hour LC50_{50}) and algal growth inhibition .
    • Bioaccumulation : Measure logP and BCF (bioconcentration factor) in fish models .
  • Field Studies : Monitor soil/water systems near synthetic facilities for residue accumulation .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved pharmacological properties?

Methodological Answer:

  • Scaffold Modulation : Synthesize analogs with substituent variations (e.g., halogenation at p-tolyl, morpholino replacement with piperazine) .
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 cells) .
  • 3D-QSAR : Align CoMFA/CoMSIA models with biological data to prioritize synthetic targets .

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